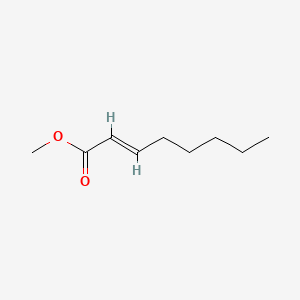![molecular formula C15H16O10 B3029706 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 75872-12-7](/img/structure/B3029706.png)
6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
カタログ番号 B3029706
CAS番号:
75872-12-7
分子量: 356.28 g/mol
InChIキー: OVWDYBVVCXLYFO-ZAPJGREFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one , also known as a flavonoid, belongs to a class of organic compounds.
- Flavonoids are characterized by their structure based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursor.
- The term “flavonoids” encompasses various subclasses, including flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers.
- Originally restricted to natural products, the term is also applied to synthetic compounds related to them.
Synthesis Analysis
- Unfortunately, I do not have access to specific research papers or proprietary synthesis methods for this compound. However, I can provide general insights into flavonoid synthesis.
- Flavonoids are often biosynthesized in plants through the phenylpropanoid pathway. Key steps include:
- Phenylalanine Conversion : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
- Chalcone Synthase (CHS) : CHS catalyzes the condensation of three molecules of malonyl-CoA with one molecule of cinnamoyl-CoA to form chalcone.
- Flavonoid Hydroxylation and Glycosylation : Various enzymes introduce hydroxyl groups and sugar moieties to form diverse flavonoids.
- The specific synthesis of 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one would require detailed experimental procedures from scientific literature.
Molecular Structure Analysis
- The molecular formula of this compound is C15H14O8 .
- Let’s examine its structural features:
- Chromenone Core : The compound contains a chromenone (benzopyranone) core, which is a flavonoid scaffold.
- Hydroxyl Groups : There are multiple hydroxyl groups (OH) attached to the chromenone ring.
- Glycosidic Bond : The compound has a glycosidic bond, indicated by the presence of an oxan-2-yl group.
- Stereochemistry : The compound has stereocenters at positions 2, 3, 4, 5, and 6.
- Hydroxymethyl Group : The hydroxymethyl group is attached to position 6 of the chromenone ring.
- Substituent : The compound has a substituent at position 7, which is derived from the oxan-2-yl group.
- Isomerism : The stereochemistry and arrangement of hydroxyl groups contribute to the compound’s isomeric forms.
Chemical Reactions Analysis
- Without specific experimental data, I cannot provide detailed chemical reactions for this compound.
- However, flavonoids can undergo various reactions, including oxidation, glycosylation, and polymerization.
- Oxidation : Flavonoids can be oxidized by enzymes or chemical agents, leading to the formation of quinones or other derivatives.
- Glycosylation : Enzymes add sugar moieties (glucose, rhamnose, etc.) to hydroxyl groups, forming glycosides.
- Polymerization : Flavonoids can polymerize under certain conditions, forming oligomers or larger structures.
特性
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erioside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Ethylthio)pyrimidine-4,5,6-triamine
73000-30-3
4,6-Dibromonicotinic acid
73027-77-7

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
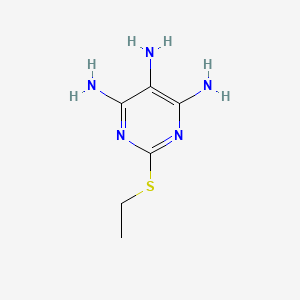
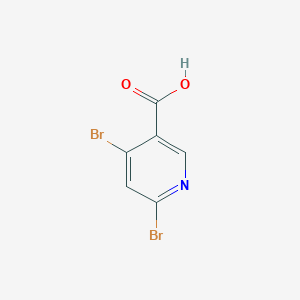
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)
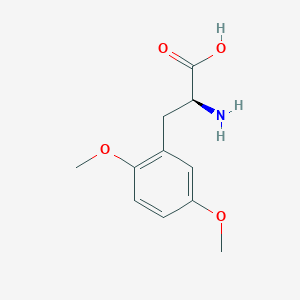

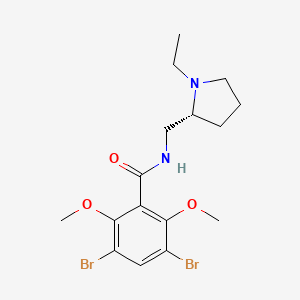
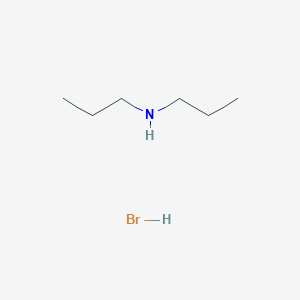
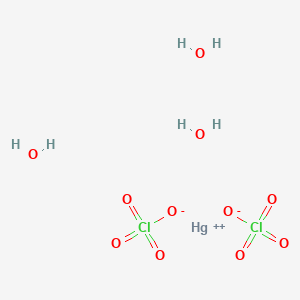
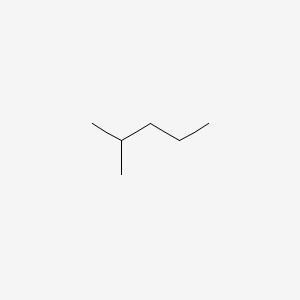
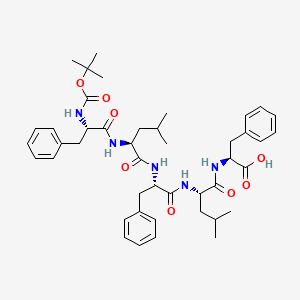
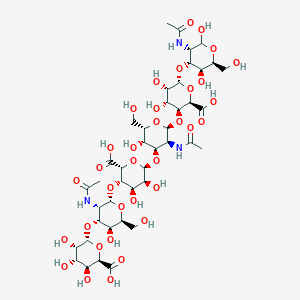
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
